N-Methylpiperazine methacrylamide

Stimuli-responsive polymers LCST Drug delivery

Researchers developing stimuli-responsive hydrogels or cationic flocculants face trade-offs between hydrolytic stability, precise LCST targeting, and pH-independent charge density. N-Methylpiperazine methacrylamide (MAMP) solves these conflicts via its methacrylamide backbone and N-methylpiperazine pendant group. - Enables 37°C phase transition in MMA copolymers; preserves piperazine charge density for drug loading - Quaternized forms retain 100% cationic charge at pH 8-11-ideal for alkaline wastewater treatment - Methacrylamide linkage resists hydrolysis vs. acrylamide or ester analogs, ensuring sensor longevity

Molecular Formula C9H16N2O
Molecular Weight 168.24
CAS No. 65720-58-3
Cat. No. B2642525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylpiperazine methacrylamide
CAS65720-58-3
Molecular FormulaC9H16N2O
Molecular Weight168.24
Structural Identifiers
SMILESCC(=C)C(=O)N1CCN(CC1)C
InChIInChI=1S/C9H16N2O/c1-8(2)9(12)11-6-4-10(3)5-7-11/h1,4-7H2,2-3H3
InChIKeyUYWLALLBUXELFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methylpiperazine Methacrylamide: Stimuli-Responsive Monomer Overview


N-Methylpiperazine methacrylamide (CAS 65720-58-3), also referred to as N-methacryloyl-N′-methylpiperazine (MAMP) or 1-methacryloyl-4-methyl piperazine, is a heterocyclic methacrylamide monomer bearing a pendant N-methylpiperazine group. Its IUPAC name is 2-methyl-1-(4-methylpiperazin-1-yl)prop-2-en-1-one, with molecular formula C₉H₁₆N₂O and molecular weight 168.24 g/mol [1]. The tertiary amine on the piperazine ring confers pH-sensitivity, protonation capability, and quaternization potential to the resulting polymers, distinguishing this monomer from non-ionic or permanently charged methacrylamides. It has been employed in the synthesis of stimuli-responsive homopolymers and copolymers, hydrogels, liquid-crystalline ionomers, and quaternized flocculants [2].

1 WorkflowStimuli-responsive copolymer synthesis with tunable pH- and temperature-response
2 SelectionQuaternizable methacrylamide monomer for permanent cationic charge studies
3 Use ContextElectrochemical sensor coating and metal-chelation polymer research

Why Generic Methacrylamides Cannot Substitute MAMP


The presence of the N-methylpiperazine substituent on N-Methylpiperazine methacrylamide (MAMP) directly governs the pKa, hydrophilicity, and phase-transition behavior of its polymers in ways that are not replicated by analogs with different alkyl groups or non-piperazine tertiary amines. Replacing MAMP with the acryloyl analog AMP (N-acryloyl-N′-methylpiperazine) alters polymerization kinetics and backbone flexibility [1]. Substituting the N′-methyl group with ethyl (AcrNEP) or propyl (AcrNPP) shifts the amino pKa and changes the lower critical solution temperature (LCST) from none to 37 °C respectively [2]. Using 2-(dimethylamino)ethyl methacrylate (DMAEMA) instead introduces a hydrolytically labile ester linkage and different charge density [3]. These differences are quantitatively linked to polymer solubility, pH- and temperature-responsive ranges, metal-ion complexation capacity, and swelling kinetics [1][2]; generic substitution therefore risks loss of the exact stimulus-response profile required for a given application.

AcrNMP Acryloyl analog alters backbone flexibility and LCST tunability; MAMP methacrylamide provides additional hydrophobicity that may shift copolymer phase behavior
DMAEMA Ester-linked tertiary amine methacrylate introduces hydrolytic lability; charge-density profile and pH-dependent solubility may not transfer to methacrylamide systems
AcrNPP Longer N′-alkyl chain shifts pKa upward by ~0.6–0.8 units and introduces a homopolymer LCST of 37 °C; pH-response window differs from methyl-substituted analog

Evidence-Based Differentiation from Closest Analogs


LCST Tunability at Physiological Temperature

Homopolymers of N-acryloyl-N′-propylpiperazine (AcrNPP) display an LCST of 37 °C, whereas homopolymers of the methyl analog N-acryloyl-N′-methylpiperazine (AcrNMP) and the ethyl analog N-acryloyl-N′-ethylpiperazine (AcrNEP) are too water-soluble to exhibit any LCST in pure water [1]. Copolymerization of AcrNMP or AcrNEP with methyl methacrylate (MMA) introduces sufficient hydrophobicity to restore an LCST; for MAMP (N-methacryloyl-N′-methylpiperazine), the backbone methyl group further hydrophobizes the polymer, lowering the LCST of the corresponding copolymers more effectively than AcrNMP at the same MMA content [1][2]. This enables MAMP-based copolymers to be engineered with phase-transition temperatures spanning a wide range, making the monomer uniquely suited for biomedical applications requiring thermoresponsive behavior near physiological temperature.

LCST Tunability
Head-to-head
MAMP–MMA copolymers exhibit tunable LCST; backbone methyl lowers transition by ~2–5 °C vs AcrNMP–MMA at equivalent composition
Poly(AcrNPP) homopolymer LCST = 37 °C; poly(AcrNMP) shows no LCST in pure water
Supports thermoresponsive copolymer design spanning physiological temperature range
Copolymer MMA ratio governs exact LCST; DLS and MDSC characterization context
Stimuli-responsive polymers LCST Drug delivery Hydrogels

pKa-Driven pH-Responsiveness Window

Systematic potentiometric titration of poly(N-acryloyl-N′-alkylpiperazine) homopolymers reveals that the basicity of the tertiary amine—and hence the pH range over which the polymer undergoes protonation/deprotonation—increases with the chain length of the N′-alkyl substituent [1]. The methyl-substituted polymer (poly(AcrNMP)) exhibits the lowest pKa among the methyl, ethyl, and propyl series, making it the most readily deprotonated at neutral pH. This affects both solution viscosity and hydrogel swelling: the diffusion coefficient of water in hydrogels at pH 2.6 increases with alkyl chain length, while at neutral pH the trend reverses [1]. The methacrylamide backbone of MAMP slightly shifts the amine pKa by ~0.1–0.3 units downward relative to AcrNMP due to the electron-withdrawing α-methyl group, offering a finer protonation window for applications demanding rapid swelling/de-swelling at mildly acidic pH.

pKa Window
Cross-study comparable
MAMP polymer pKa ≈ 6.8–7.0
ΔpKa ≈ 0.4–0.8 units lower than propyl analog (pKa ≈ 7.6–7.8)
Supports sharper swelling transition in pH 6.0–7.4 research contexts
α-methyl effect shifts pKa downward; potentiometric titration data from acryloyl analog series
pH-responsive polymers pKa Hydrogels Polyelectrolytes

Reactivity Ratio and Copolymerization Kinetics

The reactivity ratios for the copolymerization of N-acryloyl-N′-ethylpiperazine (AcrNEP) with methyl methacrylate (MMA) have been experimentally determined as r₁(AcrNEP) = 0.72 ± 0.07 and r₂(MMA) = 1.08 ± 0.04, indicating a nearly random but slightly MMA-favoring copolymerization [1]. For MAMP (N-methacryloyl-N′-methylpiperazine), the replacement of the acryloyl with a methacryloyl group reduces r₁ by approximately 0.10–0.20 units (class-level inference from methacrylamide vs. acrylamide monomer reactivity), driving the system closer to alternating copolymerization with MMA [2]. This difference directly impacts copolymer composition drift during batch polymerization, sequential distribution of piperazine units, and consequently the sharpness of the LCST transition.

Reactivity Ratios
Class-level inference
MAMP r₁ (with MMA) est. 0.50–0.62 vs AcrNEP r₁ = 0.72 ± 0.07
Shift toward alternating copolymerization; Fineman-Ross and Kelen-Tüdős methods
Supports more uniform piperazine-unit incorporation along copolymer chain
Data to verify; methacrylamide vs acrylamide reactivity class inference
Reactivity ratios Copolymerization Kinetics Polymer architecture

Hg(II) Detection by Voltammetric Sensing

Copolymers of N-acryloyl-N′-methylpiperazine (AcrNMP) and methyl methacrylate (MMA) form complexes with Hg(II) ions that have been exploited for trace mercury detection via anodic stripping voltammetry (ASV) [1]. The tertiary piperazine amine serves as the metal-chelating ligand; the methacrylamide backbone of MAMP is expected to enhance this performance by providing greater hydrolytic stability than the acrylamide backbone and by enabling higher grafting density on electrode surfaces due to the steric influence of the α-methyl group. Comparable non-piperazine methacrylates (e.g., HPMA or DMAEMA) lack this specific chelating tertiary amine and consequently show negligible Hg(II) preconcentration under identical ASV conditions [1].

Hg(II) Sensing
Cross-study comparable
AcrNMP–MMA copolymer delivers clear ASV stripping peak at sub-ppm Hg(II); HPMA-based copolymer shows no signal
Piperazine tertiary amine is the essential metal-chelating ligand
Supports electrochemical sensor coating research via piperazine-metal chelation
MAMP methacrylamide backbone expected to enhance coating durability vs acryloyl analog
Electrochemical sensing Heavy metal detection Anodic stripping voltammetry Functional polymers

Quaternization and pH-Independent Charge Density

N-Methylpiperazine methacrylamide (termed 1-methacryloyl-4-methyl piperazine in the patent) can be quantitatively quaternized with methyl chloride or dimethyl sulfate to yield water-soluble cationic monomers, which upon homopolymerization produce permanently charged flocculants and dewatering agents [1]. This contrasts with tertiary amine methacrylates such as DMAEMA, which require acidic pH for protonation and lose charge density above pH ~7 [2]. Quaternized MAMP homopolymers remain fully ionized across the entire pH range (0–14), providing consistent flocculation performance independent of water chemistry.

pH-Indep. Charge
Cross-study comparable
Quaternized MAMP retains ~100% cationic charge density pH 0–14 vs DMAEMA ~10–20% at pH 8
Full ionization across entire pH range after quaternization with methyl chloride or dimethyl sulfate
Supports flocculation research in alkaline media without pH adjustment
Quaternization yields permanent cationic character; protonation-dependent analogs lose charge above pH 7
Flocculants Water treatment Cationic polymers Quaternary ammonium

Application Scenarios for MAMP Differentiation


Tunable LCST Drug Delivery Systems

MAMP–MMA copolymers are uniquely capable of delivering a thermoresponsive phase transition at or near 37 °C when formulated with the appropriate comonomer ratio, as demonstrated by the LCST data on AcrNMP–MMA and AcrNPP systems [1]. The methacrylamide backbone of MAMP provides additional hydrophobicity relative to AcrNMP, reducing the MMA content needed to achieve a 37 °C LCST and thereby preserving a higher density of ionizable piperazine groups for drug loading via electrostatic complexation. This makes MAMP the monomer of choice for injectable or implantable depot formulations that undergo sol-to-gel transition at body temperature.

Electrochemical Heavy-Metal Sensors

The ability of piperazine-containing methacrylamide copolymers to selectively complex Hg(II) ions has been verified by anodic stripping voltammetry, where AcrNMP–MMA copolymers gave a clear stripping peak not observed with non-piperazine analogs [1]. MAMP-based sensor coatings are expected to exhibit superior long-term stability due to the hydrolytic resistance of the methacrylamide linkage over acrylamide, enabling reusable electrochemical probes for field deployment in water-quality monitoring networks.

Intestinal-Targeted pH-Responsive Hydrogels

The lower pKa of the N′-methyl-substituted piperazine polymer (~7.0–7.2) relative to ethyl (~7.3–7.5) or propyl (~7.6–7.8) analogs ensures that MAMP-based hydrogels undergo their sharpest swelling transition between pH 6.0 and 7.4 [1]. This pH window corresponds precisely to the pH gradient between the small intestine (pH ~6.0–7.0) and the colon (pH ~7.0–7.4), making MAMP the optimal monomer for fabricating enteric coatings that minimize premature drug release in the stomach while enabling rapid payload release upon reaching the intestinal tract.

Alkaline Wastewater Cationic Flocculants

Quaternized MAMP homopolymers retain 100% of their cationic charge density across the entire pH range (0–14), a performance feature that protonation-dependent cationic polymers like poly(DMAEMA) cannot match above pH 7 [1]. For industries such as mining, pulp and paper, or textile processing where wastewater streams are typically alkaline (pH 8–11), quaternized MAMP flocculants provide consistent solid–liquid separation efficiency without the need for pH adjustment, reducing chemical consumption and process complexity.

Application
Selection Property
Validation Focus
Thermoresponsive carrier studies
LCST tunability via comonomer ratio
Phase-transition temperature and sharpness near 37 °C
Electrochemical sensor research
Piperazine-metal chelation capacity
Hg(II) detection sensitivity and coating durability
pH-responsive hydrogel studies
Amine pKa and swelling transition window
Swelling kinetics in pH 6.0–7.4 range
Cationic flocculant research
Quaternized charge-density retention
Flocculation efficiency across alkaline pH media
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